
N-(3-Methoxypropyl)cyclohexanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-Methoxypropyl)cyclohexanamine is an organic compound with the molecular formula C10H21NO It is a derivative of cyclohexanamine, where the amino group is substituted with a 3-methoxypropyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Methoxypropyl)cyclohexanamine typically involves the reaction of cyclohexanamine with 3-methoxypropyl chloride under basic conditions. The reaction can be carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or toluene at elevated temperatures to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced separation techniques such as distillation or crystallization can further enhance the purity and efficiency of the production process.
化学反応の分析
Types of Reactions
N-(3-Methoxypropyl)cyclohexanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form secondary or tertiary amines.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (RSH) can be used for substitution reactions.
Major Products Formed
Oxidation: Cyclohexanone or cyclohexanol derivatives.
Reduction: Secondary or tertiary amines.
Substitution: Various substituted cyclohexanamine derivatives.
科学的研究の応用
N-(3-Methoxypropyl)cyclohexanamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and as a ligand in receptor binding studies.
Industry: The compound can be used in the production of specialty chemicals and as an additive in various industrial processes.
作用機序
The mechanism of action of N-(3-Methoxypropyl)cyclohexanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxypropyl group can enhance the compound’s binding affinity to these targets, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
Cyclohexanamine: The parent compound, which lacks the methoxypropyl group.
N-Methylcyclohexanamine: A derivative with a methyl group instead of the methoxypropyl group.
N-Ethylcyclohexanamine: A derivative with an ethyl group.
Uniqueness
N-(3-Methoxypropyl)cyclohexanamine is unique due to the presence of the methoxypropyl group, which can significantly alter its chemical and biological properties compared to its analogs. This substitution can enhance its solubility, binding affinity, and overall reactivity, making it a valuable compound in various research and industrial applications.
特性
分子式 |
C10H21NO |
|---|---|
分子量 |
171.28 g/mol |
IUPAC名 |
N-(3-methoxypropyl)cyclohexanamine |
InChI |
InChI=1S/C10H21NO/c1-12-9-5-8-11-10-6-3-2-4-7-10/h10-11H,2-9H2,1H3 |
InChIキー |
GZXHFRKMXHGGAN-UHFFFAOYSA-N |
正規SMILES |
COCCCNC1CCCCC1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


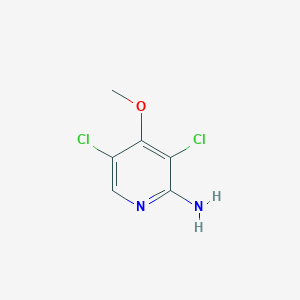
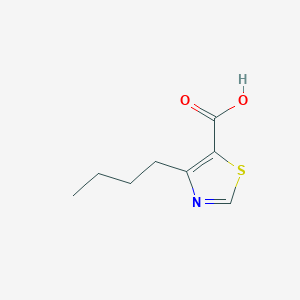
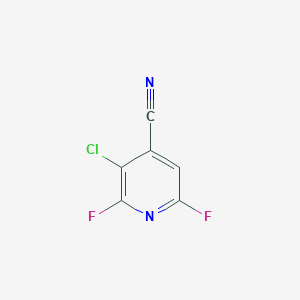
![7-fluoro-3-methyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B15232069.png)
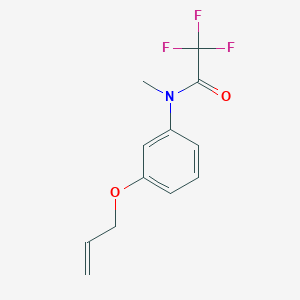
![N-Cyclopentyl-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole-3-carboxamide](/img/structure/B15232081.png)
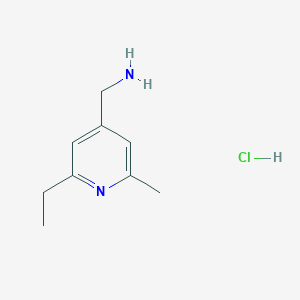
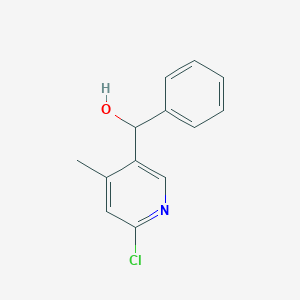
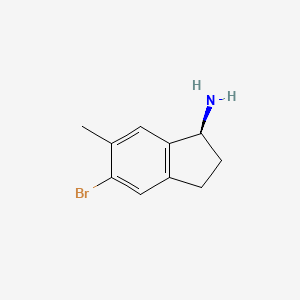
![tert-butyl N-[(1S,2S)-2-(aminomethyl)-4,4-difluorocyclopentyl]carbamate](/img/structure/B15232136.png)

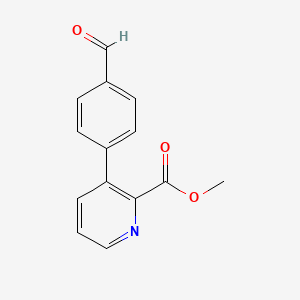
![5-methoxy-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1-[tris(propan-2-yl)silyl]-1H-pyrrolo[2,3-b]pyridine](/img/structure/B15232153.png)

